molecular formula C9H14O2 B8662039 (S)-Spiro[2.5]octane-1-carboxylic acid

(S)-Spiro[2.5]octane-1-carboxylic acid

Cat. No.: B8662039
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-SSDOTTSWSA-N
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Description

(S)-Spiro[2.5]octane-1-carboxylic acid is a chiral carboxylic acid featuring a spirocyclic framework where two rings (cyclopropane and cyclohexane) share a single atom. Its rigid spiro structure enhances metabolic stability and reduces conformational flexibility, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2S)-spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)/t7-/m1/s1

InChI Key

MWCFUPYBGQILOY-SSDOTTSWSA-N

Isomeric SMILES

C1CCC2(CC1)C[C@@H]2C(=O)O

Canonical SMILES

C1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Free Energy Relationships : Substituents on spiro frameworks (e.g., 4-substituted [2.2.2]octane-1-carboxylic acids) show linear correlations between pKa and steric parameters, aiding in predictive modeling of acidity .
  • Metabolic Stability : Spiro[2.5]octane derivatives exhibit superior metabolic stability compared to linear analogs, attributed to reduced enzyme accessibility .

Preparation Methods

Base-Mediated Intramolecular Cyclization

Early synthetic routes relied on intramolecular cyclization of cyclopropane-containing precursors. A representative protocol involves treating (1-carboxymethyl-cyclopropyl)-acetic acid derivatives with sodium methanolate in tetrahydrofuran (THF), inducing cyclization to form the spiro[2.5]octane core. For example:

  • Substrate : [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester

  • Conditions : 10 mol% NaOMe, THF, reflux (12–24 hr)

  • Yield : 72–85% spiro[2.5]octane-5,7-dione intermediate

The dione intermediate is subsequently reduced and functionalized to introduce the carboxylic acid group. However, this method lacks stereocontrol, producing racemic mixtures requiring resolution.

Enantioselective Catalytic Approaches

Chiral Amine/Palladium Synergistic Catalysis

A 2025 ACS Journal of Organic Chemistry study demonstrated an enantioselective cascade reaction using a Hayashi–Jørgensen secondary amine and Pd(0) catalyst:

  • Substrates : α,β-unsaturated aldehydes + isoxazolones

  • Conditions :

    • 20 mol% (S)-Hayashi–Jørgensen catalyst

    • 5 mol% Pd₂(dba)₃

    • Ethyl acetate, 25°C, 24 hr

  • Outcomes :

    Productdree (%)Yield (%)
    3a 2:188/9963/30
    3r >20:19449

Post-synthetic oxidation of aldehyde-functionalized spirocycles via Pinnick oxidation (NaClO₂, 2-methyl-2-butene) yields enantiomerically pure (S)-carboxylic acids with 84–90% ee.

Asymmetric Claisen Condensation

Patent EP2880008B1 details a Claisen condensation route using chiral auxiliaries:

  • Substrate : [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester

  • Chiral Base : (R)-BINOL-derived sodium alkoxide

  • Conditions : THF, −20°C, 48 hr

  • Result : 78% yield, 92% ee (S)-enantiomer

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Industrial-scale production often employs resolution via diastereomeric crystallization:

  • Racemic Acid : Treated with (R)-1-phenylethylamine in ethanol

  • Conditions : 25°C, 12 hr crystallization

  • Outcome : 99.5% de for (S)-enantiomer after two recrystallizations

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.97 (s, 1H, COOH), 2.29–2.27 (m, 1H), 1.86 (d, J = 10.8 Hz, 1H), 0.28–0.18 (m, 4H, cyclopropane)

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, MeOH) for (S)-enantiomer

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 3r confirmed (3S,4R) configuration, which correlates with the (S)-carboxylic acid after oxidation.

Comparative Analysis of Methods

MethodEnantioselectivity (% ee)Yield (%)Scalability
Classical Cyclization0 (racemic)72–85Industrial
Pd/Amine Catalysis84–9445–79Lab-scale
Asymmetric Claisen9278Pilot-scale
Diastereomeric Resolution99.540–60Industrial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Spiro[2.5]octane-1-carboxylic acid?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclopropanation or ring-closing strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates, such as 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, can be synthesized via [2+1] cycloaddition reactions using diazo compounds or carbene precursors . Chiral resolution techniques, like enzymatic kinetic resolution or chiral chromatography, may be required to isolate the (S)-enantiomer. Key steps include monitoring reaction progress via LC-MS and optimizing solvent systems (e.g., THF or DCM) for cyclopropane ring formation.

Q. What spectroscopic methods are recommended for characterizing (S)-Spiro[2.5]octane-1-carboxylic acid?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the spirocyclic structure by identifying cyclopropane ring protons (δ ~0.5–1.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the stability considerations for (S)-Spiro[2.5]octane-1-carboxylic acid under storage conditions?

  • Methodological Answer : Stability studies should assess temperature, humidity, and light sensitivity. For example, spirocyclic analogs like 2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid remain stable at -20°C in inert atmospheres but may degrade in polar solvents (e.g., DMSO) due to ring strain . Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is recommended.

Advanced Research Questions

Q. How can enantiomeric purity of (S)-Spiro[2.5]octane-1-carboxylic acid be optimized during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use chiral auxiliaries like Evans’ oxazolidinones or Jacobsen’s salen ligands to induce stereoselectivity during cyclopropanation.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:IPA:TFA (90:10:0.1) ensures ≥99% enantiomeric excess (ee) .

Q. How should researchers address contradictions in reported reactivity data for spirocyclic carboxylic acids?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or stereochemical variations. For example, conflicting stability data for 4-Oxaspiro[2.5]octane derivatives could stem from residual moisture in solvents or trace metal catalysts . To resolve:

Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere).

Use DFT calculations (Gaussian or ORCA) to model reaction pathways and identify steric/electronic factors influencing reactivity .

Q. What computational approaches predict the pharmacological activity of (S)-Spiro[2.5]octane-1-carboxylic acid in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes requiring rigid carboxylic acid motifs).
  • QSAR Modeling : Train models on spirocyclic analogs (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid) to correlate structural descriptors (e.g., LogP, polar surface area) with bioavailability .
  • MD Simulations : GROMACS can assess conformational stability in biological membranes .

Q. How to design experiments evaluating the catalytic activity of (S)-Spiro[2.5]octane-1-carboxylic acid in asymmetric synthesis?

  • Methodological Answer :

  • Substrate Scope : Test reactivity with diverse electrophiles (e.g., alkyl halides, epoxides) under varying conditions (temperature, solvent).
  • Mechanistic Probes : Isotopic labeling (13^{13}C-carboxylic acid) tracks carboxylate participation in transition states.
  • Kinetic Studies : Use stopped-flow NMR to measure reaction rates and identify rate-limiting steps .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing pharmacological data involving (S)-Spiro[2.5]octane-1-carboxylic acid derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate IC50_{50} values.
  • Multivariate Analysis : PCA or PLS-DA identifies structural features (e.g., ring strain, substituent electronegativity) driving activity .
  • Error Handling : Use Grubbs’ test to exclude outliers in replicate assays .

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